molecular formula C22H25N5O2 B2403181 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-47-5

8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2403181
CAS RN: 919009-47-5
M. Wt: 391.475
InChI Key: DOXWNOVCUURPDI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BS-181, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of imidazopyridine derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation. By inhibiting these enzymes, 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can disrupt the signaling pathways that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. In addition, 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is its high potency against protein kinases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, the limitations of 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One potential direction is the development of analogs with improved pharmacokinetic properties, which may enhance their efficacy in vivo. Another direction is the investigation of the potential of 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as a combination therapy with other anticancer agents. Furthermore, the role of 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in other signaling pathways and biological processes should be explored to fully understand its potential applications.

Synthesis Methods

The synthesis of 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves a multi-step process that begins with the reaction of 2,4-dichloro-5-methylpyrimidine with sodium methoxide to form the corresponding methoxypyrimidine intermediate. This intermediate is then reacted with 2-amino-3-methylpyridine to form the imidazopyridine core. The final step involves the introduction of the sec-butyl and cinnamyl groups through a series of reactions, resulting in the formation of 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Scientific Research Applications

8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been found to exhibit potent inhibitory activity against several protein kinases, including PIM1, PIM2, and FLT3, which are involved in various signaling pathways that play a role in cancer progression. Therefore, 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been investigated as a potential anticancer agent. In addition, 8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

6-butan-2-yl-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-5-15(2)27-16(3)14-26-18-19(23-21(26)27)24(4)22(29)25(20(18)28)13-9-12-17-10-7-6-8-11-17/h6-12,14-15H,5,13H2,1-4H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXWNOVCUURPDI-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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